
Phosphocol P32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromic phosphate p-32 is a Radioactive Therapeutic Agent. The mechanism of action of chromic phosphate p-32 is as a Radiopharmaceutical Activity.
Wissenschaftliche Forschungsanwendungen
Treatment of Malignant Effusions
Phosphocol P32 is administered intraperitoneally or intrapleurally to treat malignant effusions caused by cancers such as ovarian and prostate cancer. The treatment aims to reduce fluid accumulation in body cavities, which can be symptomatic of advanced malignancies .
- Dosage : Typical doses range from 370 to 740 megabecquerels for intraperitoneal instillation and 222 to 444 megabecquerels for intrapleural instillation .
Intratumoral Injection
In cases of refractory solid tumors, this compound can be injected directly into the tumor site. A Phase II study demonstrated a response rate of 71% among patients with drug-resistant tumors, with complete remission observed in 41% of cases .
- Survival Rates : The median survival for treated patients was reported at 13 months, indicating significant potential for improving patient outcomes in difficult-to-treat cancers .
Case Study 1: Efficacy in Solid Tumors
A study involving 17 patients with chemotherapy-resistant tumors found that intratumoral injections of this compound led to substantial tumor regression. Notably, one patient experienced thrombocytopenia but no other severe side effects were reported .
Case Study 2: Biological Distribution
Research examining the biological distribution of this compound in pancreatic carcinoma models revealed significant tumor necrosis rates and apoptosis induction following treatment. The study highlighted the effective localization of the isotope within tumor tissues and its impact on microvascular density .
Comparative Studies
Comparative analyses have shown that this compound exhibits superior efficacy over other beta-emitting isotopes like yttrium-90 in certain contexts. For instance, studies indicated that this compound caused more significant double-stranded DNA breaks than yttrium-90, suggesting its potential as a more effective therapeutic agent .
Isotope | Mechanism | Efficacy |
---|---|---|
This compound | Incorporation into DNA | Higher double-strand breakage rates |
Yttrium-90 | Extracellular electron emission | Lower efficacy in certain tumor types |
Safety Profile
This compound has a well-documented safety profile with low toxicity levels reported in clinical applications. While some patients may experience mild side effects such as transient radiation sickness or localized inflammation, severe adverse effects are rare when administered correctly .
Analyse Chemischer Reaktionen
Radioactive Decay Mechanism
Phosphorus-32 undergoes beta-minus decay with a half-life of 14.3 days , transforming into stable sulfur-32 (³²S) while emitting high-energy beta particles (β⁻) and antineutrinos (̄νₑ):
1532P→1632S+β−+νˉe
Key Decay Characteristics:
Parameter | Value | Source |
---|---|---|
Maximum Beta Energy | 1.71 MeV | |
Average Beta Energy | 0.695 MeV | |
Physical Half-Life | 14.3 days | |
Maximum Beta Range in Tissue | 8.0 mm (0.76 cm average) |
This decay generates ionizing radiation that disrupts chemical bonds in biological systems, particularly in DNA and phosphorylated molecules .
DNA Incorporation and Strand Breakage
Phosphorus-32 integrates into replicating DNA during the S-phase of cell division, substituting for stable phosphorus in phosphate groups. Upon decay, two critical reactions occur:
-
Chemical Transformation : The ³²P atom decays to ³²S, breaking the sugar-phosphate backbone of the DNA strand .
-
Beta Particle Interaction : The emitted beta particle travels ~2 nm, inducing double-strand breaks (DSBs) in the complementary DNA strand .
Experimental Findings:
-
Double-Strand Break Efficiency : 32P achieves DSBs at 10× higher efficiency compared to non-incorporated beta emitters (e.g., ⁹⁰Y) .
-
Cytotoxicity Correlation : Tumor cell death correlates with phosphorylated histone H2AX (γ-H2AX) levels, a DSB biomarker .
Therapeutic Radiolytic Reactions
In clinical applications, Phosphocol P32’s beta particles ionize intracellular water, producing cytotoxic species:
H2Oβ−H++OH−+H2O2+O2−−
Reactive Oxygen Species (ROS) Profile:
ROS Type | Effect on Cancer Cells | Source |
---|---|---|
Hydroxyl radical (- OH) | Direct DNA/protein oxidation | |
Hydrogen peroxide (H₂O₂) | Apoptosis induction | |
Superoxide (O₂⁻) | Mitochondrial membrane damage |
These reactions induce apoptosis in malignant cells while sparing healthy tissue due to localized radiation delivery .
Colloidal Stability and In Vivo Reactivity
This compound’s chromic phosphate matrix ensures minimal systemic absorption, with key chemical interactions:
Hydrolysis and Biodistribution:
Process | Reaction | Outcome | Source |
---|---|---|---|
Colloid Retention | CrPO₄ → Cr³⁺ + PO₄³⁻ (slow hydrolysis) | Localized radiation exposure | |
Leakage (Rare) | ³²PO₄³⁻ ↔ plasma inorganic phosphate | Bone marrow uptake |
Less than 1% of administered ³²P enters systemic circulation, with 60% excreted renally within 24 hours .
Radiation Shielding Considerations
Phosphorus-32’s beta emissions require low atomic number (Z) shielding to minimize bremsstrahlung X-rays:
Shielding Performance:
Material | Thickness for 99% Attenuation | Secondary Radiation Risk | Source |
---|---|---|---|
Acrylic | 5 mm | Negligible | |
Lead | 3 mm | High bremsstrahlung |
This dictates the use of acrylic/Plexiglas in handling protocols .
This compound’s efficacy arises from its dual mechanism of direct DNA incorporation and radiolytic ROS generation, making it a potent tool in managing malignant effusions. Its chemical stability and predictable decay profile underpin its clinical utility, while stringent shielding protocols mitigate occupational hazards .
Eigenschaften
CAS-Nummer |
24381-60-0 |
---|---|
Molekularformel |
CrO4P |
Molekulargewicht |
147.97 g/mol |
IUPAC-Name |
chromium(3+);trioxido(oxo)-(32P)λ5-phosphane |
InChI |
InChI=1S/Cr.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+3;/p-3/i;5+1 |
InChI-Schlüssel |
IKZBVTPSNGOVRJ-ZYUMTRPDSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Cr+3] |
Isomerische SMILES |
[O-][32P](=O)([O-])[O-].[Cr+3] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Cr+3] |
Key on ui other cas no. |
28612-25-1 |
Synonyme |
chromic (+3) phosphate (1:1), 32P-labeled chromic phosphate (chrome+3, 1:1), 32P-labeled |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.